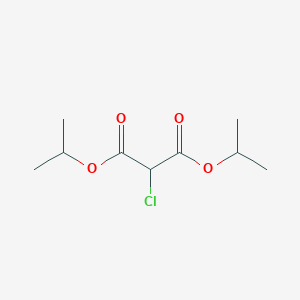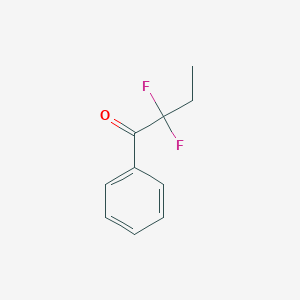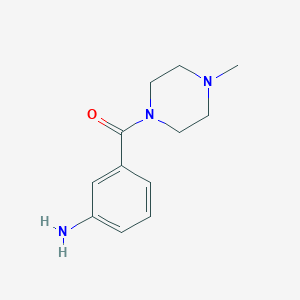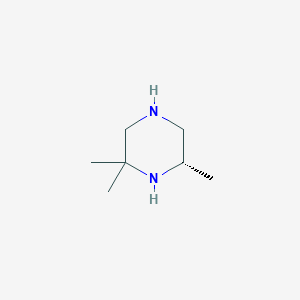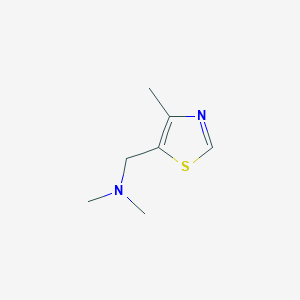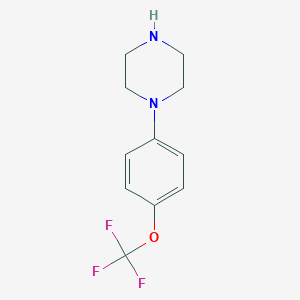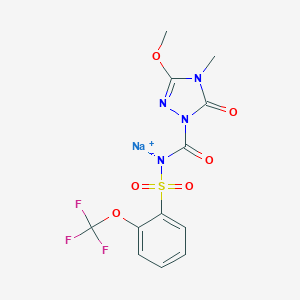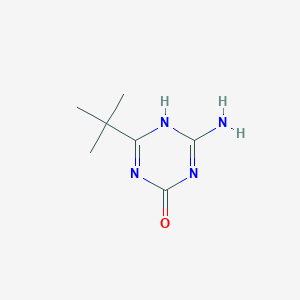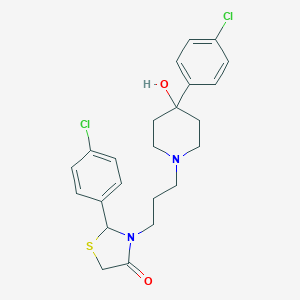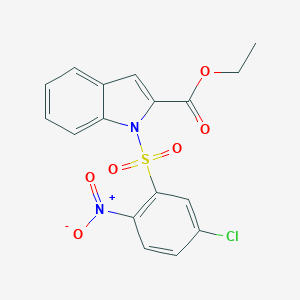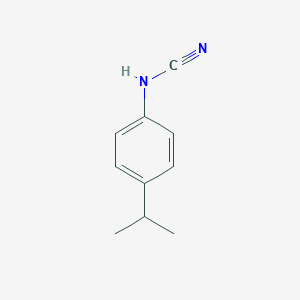
4-Isopropylphenyl cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylphenyl cyanamide, also known as iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s and was later discovered to have other potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Isopropylphenyl cyanamide is primarily related to its inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 4-Isopropylphenyl cyanamide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on neurotransmitter levels, 4-Isopropylphenyl cyanamide has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability and synaptic transmission. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isopropylphenyl cyanamide in lab experiments is its well-established mechanism of action and pharmacological profile. It has been extensively studied in both animal and human models, and its effects on neurotransmitter levels and brain function are well understood. However, one of the limitations of using 4-Isopropylphenyl cyanamide in lab experiments is its potential for non-specific effects, as it can interact with a wide range of targets in the brain and body.
Direcciones Futuras
There are many potential future directions for research on 4-Isopropylphenyl cyanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these conditions. Another area of interest is its potential use in combination with other drugs or therapies, as it may be able to enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropylphenyl cyanamide and its potential for use in other areas of scientific research.
Aplicaciones Científicas De Investigación
4-Isopropylphenyl cyanamide has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects, and studies have shown that it can protect against oxidative stress and inflammation in the brain. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
163805-10-5 |
|---|---|
Nombre del producto |
4-Isopropylphenyl cyanamide |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
(4-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h3-6,8,12H,1-2H3 |
Clave InChI |
BXPLSQXTEDIXAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC#N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC#N |
Sinónimos |
Cyanamide, [4-(1-methylethyl)phenyl]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

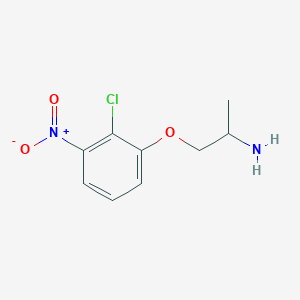

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

